2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[1,2-a][1,3,5]triazine core, which is known for its diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-5-7-13(8-6-11)18-14(22)10-24-16-19-15-12(2)4-3-9-21(15)17(23)20-16/h3-9H,10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXAORBHCPGHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones using oxygen as the oxidant . This method provides an easy access to functionalized derivatives of the compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of palladium-catalyzed reactions and other transition metal-catalyzed processes are common in the large-scale synthesis of similar heterocyclic compounds.
Chemical Reactions Analysis
Types of Reactions
2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents like hydrogen, and various catalysts such as palladium. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the compound.
Scientific Research Applications
2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
3-aryl-4H-quinolizine-4-one derivatives: These compounds are also known for their biological activities and are used in medicinal chemistry.
Uniqueness
2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrido[1,2-a][1,3,5]triazin-2-yl core with a sulfanyl and acetamide group makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic molecule with potential biological significance. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C18H18N4O2S
- Molecular Weight : 354.43 g/mol
- IUPAC Name : N-(4-methylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for various metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
- Receptor Modulation : It has the potential to modulate receptor activities, impacting signaling pathways that regulate cell proliferation and apoptosis.
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrido[1,2-a][1,3,5]triazin compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells.
Anticancer Studies
A recent study evaluated the anticancer potential of related triazine compounds against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds exhibited stronger cytotoxicity than cisplatin, a common chemotherapy drug. The mechanism involved increased apoptosis via activation of caspases (caspase 3/7, 8, and 9) and modulation of NF-kB and p53 pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications in the chemical structure can significantly influence the biological activity. For instance:
- The presence of a sulfanyl group enhances the interaction with biological targets.
- Aromatic substitutions (such as the 4-methylphenyl group) are crucial for increasing potency against specific cancer cell lines.
Case Study 1: Anticancer Efficacy
In vitro tests demonstrated that the compound induced apoptosis in cancer cells through:
- Increased ROS production.
- Upregulation of pro-apoptotic proteins (Bax).
- Downregulation of anti-apoptotic proteins (Bcl-2).
These findings suggest that the compound's mechanism involves both intrinsic and extrinsic apoptotic pathways .
Case Study 2: Enzyme Interaction
Another study focused on enzyme interactions where the compound inhibited specific kinases involved in cell signaling pathways. This inhibition led to reduced proliferation rates in treated cells compared to controls .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
